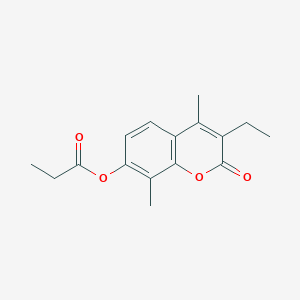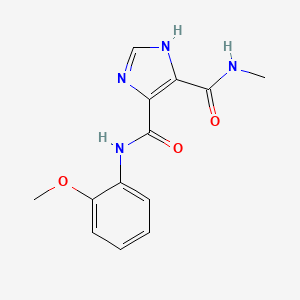![molecular formula C11H8N6O B5884549 N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884549.png)
N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, also known as PTAC, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. PTAC is a heterocyclic compound that contains a pyridine ring, a triazole ring, and a pyrimidine ring, all fused together. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the main areas of research has been its use as a potential anticancer agent. Studies have shown that N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has also been studied for its potential use as an antibacterial agent. Studies have shown that N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger.
Mecanismo De Acción
The mechanism of action of N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood, but studies have shown that it acts by inhibiting certain enzymes and pathways in cancer cells and bacteria. N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death in cancer cells. N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. Inhibition of this enzyme leads to a decrease in nucleotide synthesis and cell death in cancer cells.
In bacteria, N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, enzymes that are involved in DNA replication and repair. Inhibition of these enzymes leads to DNA damage and cell death in bacteria.
Biochemical and Physiological Effects
N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to induce apoptosis, or programmed cell death, by activating various signaling pathways. N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to inhibit the activity of certain enzymes and pathways involved in DNA replication and repair, leading to DNA damage and cell death.
In bacteria, N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide for lab experiments is its potential as a broad-spectrum anticancer and antibacterial agent. N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have cytotoxic effects on various cancer cell lines and antibacterial activity against various bacterial strains. This makes it a potentially useful compound for the development of new anticancer and antibacterial agents.
One of the main limitations of N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide for lab experiments is its potential toxicity. N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have cytotoxic effects on normal cells as well as cancer cells, which could limit its use in clinical settings. N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide also has limited solubility in water, which could make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. One area of research could focus on the development of new anticancer and antibacterial agents based on the structure of N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. Another area of research could focus on the optimization of the synthesis method for N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, with the aim of improving its yield and purity. Further studies could also be conducted to investigate the potential toxicity of N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide and to identify any potential side effects. Finally, studies could be conducted to investigate the potential use of N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in combination with other anticancer or antibacterial agents, with the aim of improving their efficacy.
Métodos De Síntesis
N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-amino-1,2,4-triazole with 3-chloropyridine-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
Propiedades
IUPAC Name |
N-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O/c18-10(14-8-3-1-4-12-7-8)9-15-11-13-5-2-6-17(11)16-9/h1-7H,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGWOOSFUBIZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=NN3C=CC=NC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5884476.png)
![methyl 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5884489.png)
![methyl 4-({[N-(2-thienylcarbonyl)glycyl]oxy}methyl)benzoate](/img/structure/B5884491.png)
![2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5884495.png)

![N-(3,5-dimethyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884517.png)
![4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5884518.png)
![N-[4-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5884521.png)
![1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5884525.png)


![4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate](/img/structure/B5884543.png)
![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5884555.png)